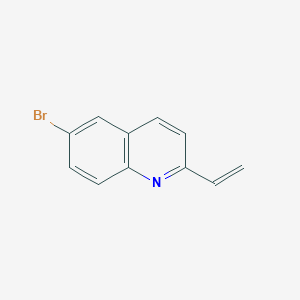

Quinoline, 6-bromo-2-ethenyl-

Description

Overview of Quinoline (B57606) Frameworks in Advanced Organic Chemistry

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. acs.orgkoreascience.kr First isolated from coal tar in 1834, this heterocyclic system is at the core of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant applications. orgsyn.org In medicinal chemistry, the quinoline motif is a cornerstone for drug design, with derivatives exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties. koreascience.krorgsyn.orgchemrxiv.org

The development of novel therapeutic agents continually drives research into new methods for constructing and functionalizing the quinoline core. acs.org Classical synthetic routes like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been refined over the years, and modern methodologies, including transition metal-catalyzed reactions and green chemistry approaches, have expanded the toolkit for accessing diverse quinoline derivatives. smolecule.comrsc.org This enduring importance in both synthetic and medicinal chemistry underscores the value of functionalized quinoline intermediates. acs.org

Significance of Halo- and Vinyl-Substituted Heterocycles in Synthetic Strategies

The synthetic utility of a heterocyclic compound is greatly enhanced by the presence of specific functional groups that act as "handles" for further chemical modification. Halo- and vinyl-substituents are particularly valuable in this regard.

Halo-Substituted Heterocycles: Halogens, particularly bromine and chlorine, on a heterocyclic ring serve as key anchor points for post-synthesis modification. The carbon-halogen bond can be selectively activated for various transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions. researchgate.net This allows for the precise installation of new carbon-carbon or carbon-heteroatom bonds, a fundamental strategy for building molecular complexity. For instance, 6-bromoquinoline (B19933) has been demonstrated to be a highly reactive partner in Suzuki-Miyaura couplings. nih.gov The reactivity of these halo-heterocycles can be tuned, and in molecules with multiple different halogens, selective reactions can often be achieved by carefully choosing the catalyst and reaction conditions. rsc.org

Vinyl-Substituted Heterocycles: The vinyl group (ethenyl group) is another functional handle of great importance. It is a versatile building block for a range of chemical transformations. rsc.org The double bond can participate in various addition and cycloaddition reactions, such as the enantioselective [4+2] cycloaddition of vinylquinolines with dienals to create complex chiral structures. acs.org The vinyl group can also be a target for C-H bond activation, as seen in rhodium-catalyzed coupling reactions. koreascience.kr Furthermore, vinyl-substituted heterocycles like vinylquinolines can undergo polymerization to create functional polymers with interesting optical and electronic properties. acs.orgresearchgate.netgoogle.com The marked tendency of vinylquinolines to polymerize necessitates the use of inhibitors for storage and during high-temperature operations like distillation. google.com

Research Landscape of Quinoline, 6-bromo-2-ethenyl- as a Key Synthetic Intermediate

Quinoline, 6-bromo-2-ethenyl- emerges as a significant synthetic intermediate precisely because it combines the functionalities discussed above. Its value lies in the presence of two distinct and orthogonally reactive sites: the bromo-substituted benzene portion of the quinoline ring and the vinyl group at the 2-position.

The synthesis of this compound is well-documented. A facile and high-yielding (85%) catalyst-free method involves the reaction of 2-methyl-6-bromoquinoline with formaldehyde (B43269) and diethylamine (B46881) hydrochloride, proceeding through a Mannich reaction followed by a direct deamination. rsc.orgrsc.org Other approaches include an iron-catalyzed C(sp³)–H functionalization of 2-methyl-6-bromoquinoline. researchgate.net Its identity has been confirmed through detailed spectroscopic analysis. rsc.org

Table 1: Physicochemical Data for Quinoline, 6-bromo-2-ethenyl-

| Property | Value | Source |

|---|---|---|

| Appearance | White solid | rsc.org |

| Molecular Formula | C₁₁H₈BrN | rsc.org |

| Molecular Weight | 234.09 g/mol | Calculated |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.03 (d, J=8.6 Hz, 1H), 7.98–7.90 (m, 2H), 7.76 (dd, J=9.0, 2.1 Hz, 1H), 7.61 (d, J=8.6 Hz, 1H), 7.02 (dd, J=17.7, 10.9 Hz, 1H), 6.31 (d, J=17.7 Hz, 1H), 5.70 (d, J=10.9 Hz, 1H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 156.4, 146.5, 137.5, 135.3, 133.1, 31.1, 129.5, 128.5, 120.4, 120.1, 119.3 | rsc.org |

| HRMS (ESI) [M+H]⁺ | Calculated: 234.9946, Found: 234.9940 | rsc.org |

As a synthetic intermediate, Quinoline, 6-bromo-2-ethenyl- offers a platform for divergent synthesis. The 6-bromo position is a prime site for introducing aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions, a common strategy for building complex molecules. chemrxiv.orgnih.gov Simultaneously, the 2-vinyl group can be engaged in a separate set of reactions. For example, it can undergo cycloadditions to build new ring systems, acs.org or it can be transformed through additions or oxidations. evitachem.comkoreascience.kr This bifunctionality allows for a stepwise and controlled elaboration of the molecular structure.

A key application highlighting its importance is its role as an intermediate in the synthesis of Montelukast, a leukotriene D4 antagonist drug used for the treatment of bronchial asthma. google.com This underscores the compound's practical value in the pharmaceutical industry.

Table 2: Potential Synthetic Transformations of Quinoline, 6-bromo-2-ethenyl-

| Functional Group | Reaction Type | Potential Outcome | Representative Source(s) |

|---|---|---|---|

| 6-Bromo | Suzuki-Miyaura Coupling | C-C bond formation (arylation, etc.) | nih.govrsc.org |

| 6-Bromo | Buchwald-Hartwig Amination | C-N bond formation | researchgate.net |

| 2-Vinyl | [4+2] Cycloaddition | Formation of new chiral carbocyclic rings | acs.org |

| 2-Vinyl | Polymerization (Radical, ATRP) | Formation of poly(vinylquinoline) | researchgate.net |

| 2-Vinyl | C-H Activation Coupling | C-C bond formation with alkenes | koreascience.kr |

| 2-Vinyl | Nucleophilic Addition | Functionalization of the vinyl group | evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-ethenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTPIUQFSRSCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies for Quinoline, 6 Bromo 2 Ethenyl

Reactivity of the Ethenyl (Vinyl) Moiety

The vinyl group attached to the electron-deficient quinoline (B57606) ring system exhibits distinct reactivity, participating in cycloadditions, reductions, and polymerizations.

Cycloaddition Reactions (e.g., Diels-Alder) with 2-Vinylquinolines

Cycloaddition reactions are powerful methods for constructing cyclic compounds. fiveable.mewikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile (an alkene) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, 2-vinylquinolines can act as dienophiles.

The reactivity of vinylazaarenes, including vinylquinolines, in Diels-Alder reactions is often enhanced by the use of Lewis acids. nih.govrsc.org The Lewis acid coordinates to the nitrogen atom of the quinoline ring, which increases the electron-withdrawing nature of the heterocyclic system and activates the vinyl group as a dienophile. This promotion allows for cycloadditions with unactivated dienes to proceed with high yields and selectivity, which is a significant improvement over thermal variants that are often rare and inefficient. nih.govrsc.org For instance, Lewis acid-promoted Diels-Alder reactions of vinylpyridines and vinylquinolines with dienes like 2,3-dimethylbutadiene have been demonstrated to produce cyclohexenyl-appended azaarenes, which are valuable scaffolds in drug discovery. nih.gov

Beyond the typical [4+2] cycloadditions, 2-vinylquinoline (B1294476) can also undergo other types of cyclization. For example, cathodic reduction can lead to an electroreductive coupling, where a radical anion-substrate cycloaddition results in the formation of trans-1,2-di(2-quinolyl)cyclobutane. rsc.orgrsc.org This [2+2] cycloaddition provides a pathway to four-membered ring systems. rsc.orgrsc.org

Table 1: Examples of Cycloaddition Reactions with Vinylquinolines

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Diels-Alder | 2-Vinylquinoline, 2,3-Dimethylbutadiene | BF₃·OEt₂ (Lewis Acid) | Cyclohexenyl-quinoline | nih.gov |

| [2+2] Cycloaddition | 2-Vinylquinoline | Cathodic Reduction | Di(quinolyl)cyclobutane | rsc.orgrsc.org |

| [4+2] Cycloaddition | Vinylquinolines, Dienals | CH₃SO₃H, Chiral Aminocatalyst | Chiral Quinoline Architectures | acs.org |

Hydrogenation and Reductive C-C Coupling Transformations

The vinyl group of 6-bromo-2-ethenylquinoline is susceptible to hydrogenation, which would saturate the double bond to form the corresponding 6-bromo-2-ethylquinoline. More advanced transformations involve reductive C-C coupling, where the vinyl group is coupled with another molecule in the presence of a reducing agent.

A significant example is the rhodium-catalyzed reductive coupling of 2-vinyl azines with imines. nih.govnih.gov Specifically, the hydrogenation of 6-bromo-2-vinylpyridine, a close analog of 6-bromo-2-ethenylquinoline, in the presence of an N-arylsulfonyl imine using a cationic rhodium catalyst results in a highly regioselective C-C bond formation. nih.govnih.gov This process, conducted at ambient temperature and pressure, yields the branched product of imine addition with good yield and modest to high diastereoselectivity. nih.gov Mechanistic studies involving deuterium (B1214612) labeling suggest a pathway that proceeds through the oxidative coupling of the vinyl azine and the imine to form a cationic aza-rhodacyclopentane intermediate. nih.gov

These C-C bond-forming hydrogenations represent a powerful method for generating complex molecular structures by transforming a simple vinyl group into a more elaborate functionalized side chain. nih.govnih.gov

Table 2: Reductive Coupling of 6-bromo-2-vinylpyridine with an Imine

| Vinyl Substrate | Coupling Partner | Catalyst System | Product Structure | Key Features | Reference(s) |

| 6-bromo-2-vinylpyridine | N-ortho-toluenesulfonyl aldimine | Cationic Rhodium with (2-Fur)₃P ligand | Branched imine addition product | Complete branched regioselectivity; Modest syn-diastereoselectivity | nih.gov |

Polymerization Pathways Involving Vinylquinoline Monomers

Vinyl monomers are fundamental building blocks for a wide variety of polymers. rsc.org The polymerization of vinyl monomers typically proceeds via a chain reaction mechanism, often initiated by free radicals. nih.gov Vinylquinolines, as a class of vinyl monomers, have been studied for their polymerization and copolymerization characteristics. acs.orgacs.org

Early studies indicated that vinylquinolines readily undergo polymerization. acs.org For instance, attempts to isolate 6-chloro-2-vinylquinoline were often hampered by its rapid polymerization. acs.org This suggests that the 6-bromo-2-ethenylquinoline analog would also be prone to polymerization, likely through a free-radical pathway initiated by agents like benzoyl peroxide. These monomers can undergo homopolymerization to form polyvinylquinolines or be copolymerized with other olefins such as butadiene, styrene, or methyl methacrylate (B99206) to create polymers with tailored properties. acs.org The resulting polymers and copolymers can have distinct properties influenced by the quinoline moiety. acs.org

Reactivity at the Bromo Substituent

The bromine atom at the 6-position of the quinoline ring is a versatile handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Mizoroki–Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. wikipedia.org The 6-bromoquinoline (B19933) scaffold is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron species, such as a boronic acid or boronic ester, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures or to connect aryl groups to other sp²- or sp³-hybridized carbons. wikipedia.orgresearchgate.net The 6-bromo position of the quinoline is reactive towards standard Suzuki conditions, coupling with various arylboronic acids to yield 6-aryl-2-ethenylquinolines. researchgate.net The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgnih.gov

The Mizoroki–Heck reaction is another cornerstone of palladium catalysis, coupling an aryl or vinyl halide with an alkene in the presence of a base. chem-station.comorganic-chemistry.org For 6-bromo-2-ethenylquinoline, this reaction would typically involve the 6-bromo position reacting with an alkene, such as an acrylate (B77674) or styrene, to form a new C-C bond at the 6-position, yielding a 6-alkenyl-2-ethenylquinoline. chem-station.comnih.gov The reaction mechanism proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and a β-hydride elimination step to release the product. nih.govnih.gov

Table 3: Overview of Cross-Coupling Reactions at the 6-Bromo Position

| Reaction Name | Coupling Partners | Catalyst (Typical) | Base (Typical) | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Aryl Halide (6-Bromoquinoline), Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, KF | 6-Arylquinoline | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Mizoroki-Heck Reaction | Aryl Halide (6-Bromoquinoline), Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | 6-Alkenylquinoline | chem-station.comorganic-chemistry.orgmdpi-res.com |

Nucleophilic Substitution at the Bromine Position

Direct nucleophilic aromatic substitution (SNAr) of a halogen on an aromatic ring typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. youtube.com In the case of 6-bromoquinoline, the ring system is not sufficiently electron-deficient to allow for direct SNAr of the bromine atom with common nucleophiles under standard conditions.

However, the reactivity can be significantly enhanced by introducing a potent electron-withdrawing group, such as a nitro (NO₂) group. researchgate.net Nitration of 6-bromoquinoline can lead to the formation of bromonitroquinoline derivatives. The presence of the nitro group activates the quinoline system, enabling the bromine at the 6-position to be displaced by various nucleophiles. For example, brominated nitroquinoline derivatives have been shown to react with cyclic amines like morpholine (B109124) and piperazine (B1678402) via an SNAr mechanism to produce the corresponding aminoquinoline derivatives in good yields. researchgate.net This two-step strategy of activation followed by substitution provides a synthetic route to functionalize the 6-position with heteroatom nucleophiles. researchgate.net

Bromine Activation for Directed Functionalization

The bromine atom at the C-6 position of the quinoline ring is a crucial functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These methods allow for the direct formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures. Two of the most powerful and widely used transformations in this context are the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. libretexts.org The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.orgorgsyn.in

The Heck-Mizoroki reaction provides a method for the arylation of alkenes. wikipedia.org It involves the reaction of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism proceeds through oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the substituted alkene product. libretexts.org

While specific studies on Quinoline, 6-bromo-2-ethenyl- are limited, the reactivity of the 6-bromoquinoline core in these reactions is well-established and serves as a reliable model for its functionalization. researchgate.netresearchgate.net

| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 6-Aryl/Vinyl-2-ethenylquinoline |

| Heck-Mizoroki Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Et₃N | 6-(Substituted vinyl)-2-ethenylquinoline |

Reactivity of the Quinoline Heterocyclic Core

Electrophilic Aromatic Substitution on the Quinoline Ring

In electrophilic aromatic substitution (EAS) reactions, the carbocyclic ring of the quinoline system is more reactive than the heterocyclic pyridine (B92270) ring. The nitrogen atom deactivates the pyridine ring towards electrophilic attack. Substitution typically occurs at the C-5 and C-8 positions.

The presence of the bromine atom at C-6, which is a deactivating but ortho-, para-directing group, influences the position of further substitution. Nitration of the model compound 6-bromoquinoline provides a clear example of this reactivity. semanticscholar.orgchemicalbook.com Treatment of 6-bromoquinoline with a mixture of concentrated nitric and sulfuric acids yields a mixture of 6-bromo-5-nitroquinoline (B1267105) and 6-bromo-7-nitroquinoline. semanticscholar.org The ortho-directing effect of the bromine atom favors substitution at the adjacent C-5 and C-7 positions.

| Reaction | Reagents | Position of Substitution | Product(s) | Yield |

| Nitration semanticscholar.org | H₂SO₄ / HNO₃ | C-5 | 6-Bromo-5-nitroquinoline | 78% |

| Nitration semanticscholar.org | H₂SO₄ / HNO₃ | C-7 | 6-Bromo-7-nitroquinoline | 10% |

Nucleophilic Aromatic Substitution on the Quinoline Ring

While the benzene (B151609) portion of the quinoline ring is generally resistant to nucleophilic attack, the C-6 bromine atom can be made susceptible to nucleophilic aromatic substitution (SNAr) through electronic activation. This is achieved by introducing a strong electron-withdrawing group (EWG) ortho or para to the leaving group (the bromine atom).

A powerful strategy involves the initial nitration of the quinoline ring, as described previously. semanticscholar.org The resulting 6-bromo-5-nitroquinoline is highly activated towards SNAr because the nitro group at the C-5 position can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. researchgate.netsemanticscholar.org This activated substrate readily reacts with various nucleophiles, such as cyclic amines, to displace the bromide ion. For instance, microwave-assisted reactions of 6-bromo-5-nitroquinoline with morpholine or piperazine lead to the corresponding 6-substituted products in excellent yields. researchgate.netsemanticscholar.org This two-step sequence of nitration followed by SNAr provides an efficient route for the polyfunctionalization of the quinoline scaffold. semanticscholar.orgresearchgate.net

| Substrate | Nucleophile | Conditions | Product | Yield |

| 6-Bromo-5-nitroquinoline semanticscholar.org | Morpholine | Triethylamine, Microwave (150 W, 90-120 °C) | 6-Morpholinyl-5-nitroquinoline | 98% |

| 6-Bromo-5-nitroquinoline semanticscholar.org | Piperazine | Triethylamine, Microwave (150 W, 90-120 °C) | 6-Piperazinyl-5-nitroquinoline | 87% |

N-Oxidation and Skeletal Rearrangement Reactions

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline-1-oxide. This transformation significantly alters the electronic properties and reactivity of the heterocyclic core. The N-oxide group is electron-donating by resonance (+R effect) and electron-withdrawing by induction (-I effect). This activation facilitates reactions at positions C-2 and C-4, which are typically unreactive in the parent quinoline towards electrophiles. semanticscholar.org

6-Bromoquinoline can be smoothly converted to 6-bromoquinoline-1-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.netsemanticscholar.org The resulting N-oxide can then undergo electrophilic substitution at different positions compared to the parent heterocycle. For example, nitration of 6-bromoquinoline-1-oxide results in substitution at the C-4 and C-5 positions, demonstrating the powerful directing effect of the N-oxide functionality. semanticscholar.orgresearchgate.net

Furthermore, quinoline N-oxides are valuable precursors for skeletal rearrangement reactions. While specific examples for the 6-bromo-2-ethenyl derivative are not detailed in the literature, quinoline N-oxides are known to undergo photochemical rearrangements to form other heterocyclic systems, such as benzoxazepines. This highlights the potential of N-oxidation as a strategy not only for functionalization but also for scaffold diversification.

| Reaction | Substrate | Reagents | Product(s) | Yield |

| N-Oxidation semanticscholar.org | 6-Bromoquinoline | m-CPBA, CH₂Cl₂ | 6-Bromoquinoline-1-oxide | 87% |

| N-Oxidation semanticscholar.org | 6-Bromoquinoline | AcOH / H₂O₂ | 6-Bromoquinoline-1-oxide | 60% |

| Nitration of N-Oxide semanticscholar.org | 6-Bromoquinoline-1-oxide | H₂SO₄ / HNO₃ | 6-Bromo-4-nitroquinoline-1-oxide & 6-Bromo-5-nitroquinoline-1-oxide | 12% & 72% |

Spectroscopic and Advanced Characterization Techniques for Quinoline, 6 Bromo 2 Ethenyl and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is a powerful tool for identifying the number and types of hydrogen atoms in a molecule, as well as their connectivity. The ¹H NMR spectrum of "Quinoline, 6-bromo-2-ethenyl-" provides distinct signals for each proton, allowing for a detailed structural assignment.

The analysis of the ¹H NMR spectrum reveals characteristic signals for both the quinoline (B57606) ring system and the ethenyl (vinyl) substituent. The aromatic protons of the quinoline core typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the vinyl group exhibit a characteristic AXM spin system, with distinct chemical shifts and coupling constants that confirm their presence and connectivity.

A detailed analysis of the ¹H NMR spectrum of 6-bromo-2-vinylquinoline in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows the following key signals clockss.org:

A doublet at δ 8.03 ppm (J = 8.6 Hz, 1H), which can be assigned to the H-4 proton of the quinoline ring.

A multiplet between δ 7.98 – 7.90 ppm (2H), corresponding to the H-5 and H-8 protons.

A doublet of doublets at δ 7.76 ppm (J = 9.0, 2.1 Hz, 1H), attributable to the H-7 proton.

A doublet at δ 7.61 ppm (J = 8.6 Hz, 1H), assigned to the H-3 proton.

A doublet of doublets at δ 7.02 ppm (J = 17.7, 10.9 Hz, 1H), representing the α-proton of the vinyl group.

A doublet at δ 6.31 ppm (J = 17.7 Hz, 1H), corresponding to one of the β-protons of the vinyl group (trans).

A doublet at δ 5.70 ppm (J = 10.9 Hz, 1H), assigned to the other β-proton of the vinyl group (cis).

Interactive Data Table: ¹H NMR Data for Quinoline, 6-bromo-2-ethenyl-

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.03 | d | 8.6 | 1H | H-4 |

| 7.98 - 7.90 | m | - | 2H | H-5, H-8 |

| 7.76 | dd | 9.0, 2.1 | 1H | H-7 |

| 7.61 | d | 8.6 | 1H | H-3 |

| 7.02 | dd | 17.7, 10.9 | 1H | Vinyl H-α |

| 6.31 | d | 17.7 | 1H | Vinyl H-β (trans) |

| 5.70 | d | 10.9 | 1H | Vinyl H-β (cis) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "Quinoline, 6-bromo-2-ethenyl-" gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon framework.

The ¹³C NMR spectrum of 6-bromo-2-vinylquinoline, recorded in CDCl₃ at 100 MHz, displays eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. The chemical shifts of these signals are indicative of their electronic environment, with carbons in the aromatic quinoline ring appearing at lower field (higher ppm) and the vinyl carbons at a relatively higher field clockss.org.

The specific chemical shifts observed are as follows clockss.org:

δ 156.4, 146.5, 137.5, 135.3, 133.1, 131.1, 129.5, 128.5, 120.4, 120.1, and 119.3 ppm.

Interactive Data Table: ¹³C NMR Data for Quinoline, 6-bromo-2-ethenyl-

| Chemical Shift (δ, ppm) | Assignment (Tentative) |

|---|---|

| 156.4 | C-2 |

| 146.5 | C-8a |

| 137.5 | C-4 |

| 135.3 | Vinyl C-α |

| 133.1 | C-5 |

| 131.1 | C-7 |

| 129.5 | C-4a |

| 128.5 | C-8 |

| 120.4 | C-3 |

| 120.1 | C-6 |

| 119.3 | Vinyl C-β |

While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning the complex spectra of molecules like "Quinoline, 6-bromo-2-ethenyl-". These experiments reveal correlations between nuclei, allowing for the step-by-step assembly of the molecular structure.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of "Quinoline, 6-bromo-2-ethenyl-", cross-peaks would be expected between adjacent protons on the quinoline ring (e.g., H-3 and H-4, H-7 and H-8) and within the vinyl group (α-proton with both β-protons).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation). The HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule. For "Quinoline, 6-bromo-2-ethenyl-", HMBC would show correlations from the vinyl protons to the C-2 and C-3 carbons of the quinoline ring, confirming the attachment of the ethenyl group at the 2-position. It would also reveal correlations between protons on one ring of the quinoline system to carbons on the other, helping to piece together the entire molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For "Quinoline, 6-bromo-2-ethenyl-", HRMS is essential for confirming its molecular formula.

The calculated exact mass for the protonated molecule [M+H]⁺ of C₁₁H₈BrN is 234.9946 clockss.org. Experimental HRMS data that closely matches this calculated value provides strong evidence for the correct elemental composition of the synthesized compound.

Interactive Data Table: HRMS Data for Quinoline, 6-bromo-2-ethenyl-

| Ion | Calculated m/z |

|---|---|

| [C₁₁H₉BrN]⁺ ([M+H]⁺) | 234.9946 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and medium-polarity compounds like quinoline derivatives. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. This method typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the compound. The HRMS data for "Quinoline, 6-bromo-2-ethenyl-" was obtained using ESI, confirming its utility for the analysis of this class of compounds clockss.org.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For Quinoline, 6-bromo-2-ethenyl-, the mass spectrum would exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance, the molecular ion peak will appear as a doublet (M and M+2) of nearly equal intensity. docbrown.info

The fragmentation of the parent molecular ion would likely proceed through several pathways, including the loss of the ethenyl group (-CH=CH₂) or the bromine atom. The scission of the C-Br bond is a common fragmentation pathway for organobromine compounds. docbrown.info The resulting fragment ions provide a fingerprint that helps confirm the molecular structure.

Table 1: Predicted Major EI-MS Fragments for Quinoline, 6-bromo-2-ethenyl-

| m/z Value (Mass/Charge Ratio) | Corresponding Ion Fragment | Notes |

| 233/235 | [C₁₁H₈BrN]⁺ | Molecular ion peak (M/M+2 doublet) |

| 206/208 | [C₉H₆BrN]⁺ | Loss of the ethenyl group (C₂H₂) |

| 154 | [C₁₁H₈N]⁺ | Loss of the bromine atom (Br) |

| 127 | [C₉H₇N]⁺ | Quinoline radical cation |

Note: This data is predictive, based on common fragmentation patterns of related bromo-quinoline structures.

Vibrational Spectroscopy

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: Associated with the quinoline aromatic ring, these appear in the 1600-1450 cm⁻¹ region.

Ethenyl group vibrations: The C=C stretch of the vinyl group is expected around 1630 cm⁻¹, and the =C-H out-of-plane bending vibrations are characteristic in the 1000-800 cm⁻¹ range.

C-Br stretching: The vibration for the carbon-bromine bond is typically found in the lower frequency region of the spectrum, often between 600 and 500 cm⁻¹. researchgate.net

Table 2: Characteristic FTIR Frequencies for Quinoline, 6-bromo-2-ethenyl-

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | Aromatic C-H Stretch | Quinoline Ring |

| ~1630 | C=C Stretch | Ethenyl Group |

| 1600-1450 | C=C and C=N Stretch | Quinoline Ring |

| 990, 910 | =C-H Bending (Out-of-plane) | Ethenyl Group |

| 600-500 | C-Br Stretch | Bromo Group |

Note: Frequencies are approximate and based on established ranges for these functional groups and data from similar compounds. ultraphysicalsciences.orgresearchgate.net

Raman spectroscopy complements FTIR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a unique molecular fingerprint. mdpi.com A Raman spectrum of Quinoline, 6-bromo-2-ethenyl- would show prominent peaks corresponding to the vibrations of the quinoline ring system. mdpi.com The C=C stretching of the ethenyl group and the C-Br bond would also produce characteristic Raman signals. ultraphysicalsciences.org Analysis of the Raman spectrum, often performed in conjunction with theoretical calculations like Density Functional Theory (DFT), allows for a complete assignment of the fundamental vibrational modes. ultraphysicalsciences.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The quinoline ring system is the primary chromophore in Quinoline, 6-bromo-2-ethenyl-, responsible for strong π → π* electronic transitions. msu.edu The presence of the bromo and ethenyl substituents acts as auxochromes, which can modify the absorption maxima (λmax) and intensity. The extended conjugation provided by the ethenyl group at the 2-position is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted quinoline.

Table 3: Expected UV-Vis Absorption Data for Quinoline, 6-bromo-2-ethenyl-

| Wavelength Range (nm) | Type of Electronic Transition | Chromophore |

| 250-350 | π → π | Conjugated Quinoline System |

| > 300 | n → π | Non-bonding electrons on Nitrogen |

Note: Specific λmax values depend on the solvent used. The data is based on the known electronic properties of quinoline and substituted aromatic systems. nih.govnsf.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify the purity and composition of the synthesized compound. researchgate.net For Quinoline, 6-bromo-2-ethenyl-, the molecular formula is C₁₁H₈BrN.

Table 4: Elemental Composition of Quinoline, 6-bromo-2-ethenyl-

| Element | Symbol | Atomic Weight | Theoretical % |

| Carbon | C | 12.011 | 56.44% |

| Hydrogen | H | 1.008 | 3.45% |

| Bromine | Br | 79.904 | 34.14% |

| Nitrogen | N | 14.007 | 5.98% |

| Total | 234.09 | 100.00% |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Table 5: Example Crystallographic Data for a Bromo-Quinoline Derivative

| Parameter | Value |

| Compound | 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one nih.gov |

| Molecular Formula | C₁₉H₁₈Br₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.189 (5) |

| b (Å) | 5.0064 (14) |

| c (Å) | 14.683 (5) |

| β (°) | 113.008 (13) |

| Volume (ų) | 960.1 (5) |

Note: This data is for a related derivative and serves as an example of the structural insights gained from XRD analysis. nih.govresearchgate.net

Computational and Theoretical Studies of Quinoline, 6 Bromo 2 Ethenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations can predict a wide range of properties, from molecular structure to reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.orgdergipark.org.tr By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and electronic properties. scirp.orgdergipark.org.tr For quinoline (B57606) derivatives, DFT has been employed to study how substitutions on the quinoline ring affect the molecule's chemical and physical properties, such as solubility, reactivity, and biological activity. dergipark.org.trresearchgate.net

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

These parameters provide insights into the kinetic stability and the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Computational chemistry is instrumental in elucidating the intricate details of chemical reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the transition states that connect them. smu.edunih.gov The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy and, therefore, the rate of the reaction. nih.gov

For complex organic reactions, computational methods can help distinguish between different possible pathways. rsc.orgresearchgate.net Techniques like the Reaction Path Hamiltonian (RPH) and the United Reaction Valley Approach (URVA) allow for a detailed analysis of the mechanism by breaking it down into distinct phases of chemical change. smu.edu This level of analysis can reveal subtle but important aspects of a reaction, such as the role of non-covalent interactions in stabilizing transition states. researchgate.net While specific studies on Quinoline, 6-bromo-2-ethenyl- are not detailed, these computational approaches are generally applicable to understanding its synthesis and reactivity.

Asymmetric catalysis is crucial for the synthesis of chiral molecules, and computational methods have become increasingly important for predicting the stereochemical outcome of such reactions. nih.gov By modeling the transition states leading to different stereoisomers, it is possible to calculate their relative energies. The product distribution is then predicted based on the Boltzmann distribution of these transition state energies. nih.gov

For example, in reactions catalyzed by chiral catalysts, computational models can identify the key interactions between the substrate, the catalyst, and the reagents that determine the stereoselectivity. nih.gov DFT calculations are often used to accurately compute the energies of these complex transition state structures. researchgate.net This predictive power is invaluable for the rational design of new catalysts and for optimizing reaction conditions to achieve high enantioselectivity. nih.gov

Computational Modeling of Molecular Interactions

Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is key to fields like drug discovery. Computational modeling provides a window into these interactions at the atomic level.

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.commdpi.com This process begins with the preparation of the ligand (the small molecule) and the receptor (the target protein). The three-dimensional structures of the molecules are optimized, and their chemical properties are defined.

Various computational approaches are used for screening, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies. mdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The binding affinity is then estimated using a scoring function, which helps to rank the potential drug candidates. nih.gov

Table 2: Example of Molecular Docking Results for a Quinoline Derivative (Note: This table is illustrative, showing typical data from a molecular docking study.)

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound A | EGFR | -8.5 | MET793, LYS745 |

| Compound B | EGFR | -7.2 | ASP855, THR790 |

| Compound C | EGFR | -6.9 | CYS797, LEU718 |

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of molecules. nih.gov

For a molecule like Quinoline, 6-bromo-2-ethenyl-, MD simulations could be used to explore its different possible shapes (conformations) and how it might change its shape when interacting with a solvent or a biological target. These simulations are particularly useful for understanding the flexibility of molecules, which is often crucial for their biological function. nih.govfrontiersin.org By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and understand the transitions between them.

Advanced Applications in Chemical Sciences

Applications in Polymer Science and Materials Chemistry

Role as Monomers in Polymerization Processes

Quinoline (B57606), 6-bromo-2-ethenyl-, also known as 6-bromo-2-vinylquinoline, can serve as a monomer in various polymerization reactions. The vinyl group is susceptible to radical, cationic, and anionic polymerization techniques, allowing for the synthesis of homopolymers or its incorporation into copolymers with other vinyl monomers. The bulky and rigid quinoline unit influences the stereochemistry of the polymer backbone, potentially leading to materials with distinct tacticities and, consequently, different physical properties.

The polymerization of vinylquinoline derivatives can be initiated by conventional radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reactivity of the vinyl group is influenced by the electronic effects of the substituted quinoline ring. The bromine atom at the 6-position, being an electron-withdrawing group, can affect the electron density of the vinyl group, thereby modulating its reactivity in polymerization processes.

Below is a table summarizing the potential polymerization methods for Quinoline, 6-bromo-2-ethenyl-.

| Polymerization Method | Initiator/Catalyst Examples | Potential Outcome |

| Free Radical Polymerization | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide | Homopolymers and Copolymers |

| Cationic Polymerization | Lewis Acids (e.g., BF₃, AlCl₃) | Polymers with controlled molecular weight |

| Anionic Polymerization | Organometallic compounds (e.g., n-BuLi) | Polymers with narrow molecular weight distribution |

| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Transition metal complexes, Chain transfer agents | Polymers with well-defined architecture |

Incorporation into Polymeric Materials

The incorporation of 6-bromo-2-vinylquinoline units into polymeric materials can significantly enhance their properties. The quinoline moiety is known for its thermal stability, and its presence in a polymer backbone can lead to materials with higher decomposition temperatures and improved thermal resistance. Furthermore, the aromatic and heterocyclic nature of the quinoline ring can impart valuable optical and electronic properties to the polymers, such as high refractive indices and potential for luminescence.

The bromine atom on the quinoline ring serves as a functional handle for post-polymerization modification. This allows for the introduction of other functional groups through reactions such as cross-coupling, nucleophilic substitution, or lithiation, enabling the fine-tuning of the polymer's properties for specific applications. For instance, the bromo group can be replaced with fluorescent dyes, cross-linking agents, or moieties that enhance solubility or biocompatibility.

Development of Stimuli-Responsive Polymeric Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or the presence of specific ions. d-nb.inforsc.orgnih.gov The nitrogen atom in the quinoline ring of 6-bromo-2-ethenyl- can act as a pH-responsive site. In acidic conditions, the nitrogen can be protonated, leading to changes in the polymer's conformation, solubility, and hydrophilic/hydrophobic balance.

Polymers containing 6-bromo-2-vinylquinoline units can therefore be designed as pH-responsive materials. For example, a copolymer of 6-bromo-2-vinylquinoline with a hydrophilic monomer could exhibit pH-dependent self-assembly into micelles or vesicles. Such systems have potential applications in drug delivery, where a change in pH could trigger the release of an encapsulated therapeutic agent.

Applications as Ligands in Coordination Chemistry and Catalysis

The nitrogen atom of the quinoline ring and the vinyl group in Quinoline, 6-bromo-2-ethenyl- provide potential coordination sites for metal ions. This makes it a valuable ligand for the construction of metal complexes with interesting structural and catalytic properties.

Design and Synthesis of Quinoline-Based Metal Complexes

Quinoline and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. researchgate.netresearchgate.net The nitrogen atom of the quinoline ring in 6-bromo-2-ethenyl- can coordinate to a metal center, and the vinyl group can also participate in coordination, potentially acting as a bidentate ligand. The steric and electronic properties of the ligand, influenced by the bromo substituent, play a crucial role in determining the geometry and stability of the resulting metal complexes.

The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal precursor and reaction conditions can influence the final structure of the complex, leading to mononuclear, binuclear, or polymeric coordination compounds. The characterization of these complexes is carried out using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine their structure and bonding.

Role in Chiral Transition Metal Catalysis

The development of chiral ligands is of paramount importance in asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. researchgate.netresearchgate.netthieme-connect.combgu.ac.il Quinoline-based structures are frequently incorporated into chiral ligands due to their rigid framework and the ability to introduce chiral substituents at various positions.

While Quinoline, 6-bromo-2-ethenyl- itself is not chiral, it can be used as a scaffold for the synthesis of chiral ligands. For example, the vinyl group can undergo asymmetric transformations to introduce a chiral center. Alternatively, chiral auxiliaries can be attached to the quinoline ring. These modified chiral quinoline ligands can then be complexed with transition metals to create catalysts for a variety of asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The electronic properties imparted by the bromo substituent can influence the catalytic activity and enantioselectivity of the resulting metal complex. The integration of such chiral quinoline-containing ligands into polymeric structures can also lead to the development of recyclable heterogeneous catalysts. acs.org

Utility as Precursors for Complex Organic Synthesis

The strategic positioning of a bromo group and a vinyl (ethenyl) group on the quinoline scaffold endows "Quinoline, 6-bromo-2-ethenyl-" with a dual reactivity profile, making it a valuable starting material for the synthesis of more complex molecules. The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and acyl groups. Concurrently, the vinyl group at the 2-position can participate in a range of transformations, including cycloaddition reactions and further palladium-catalyzed processes. This multi-faceted reactivity allows for the construction of elaborate molecular structures through sequential or tandem reaction sequences.

Detailed research has demonstrated the potential of vinylquinolines in various synthetic applications. For instance, the vinyl group can act as a dienophile in Diels-Alder reactions, leading to the formation of new six-membered rings and the rapid construction of polycyclic systems. While specific studies focusing exclusively on the Diels-Alder reactions of 6-bromo-2-ethenyl-quinoline are not extensively documented in readily available literature, the reactivity of similar vinyl-substituted azaarenes suggests its potential in [4+2] cycloaddition reactions. The electron-withdrawing nature of the quinoline ring can activate the vinyl group, making it a suitable partner for electron-rich dienes.

Furthermore, the bromine atom serves as a key handle for derivatization. It can be readily transformed through well-established methodologies such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ability to introduce a wide array of substituents at the 6-position of the quinoline ring is crucial for modifying the electronic and steric properties of the resulting molecules, which is of significant interest in the synthesis of biologically active compounds and functional materials.

The interplay between the bromo and vinyl functionalities opens avenues for more complex transformations. For example, a sequence involving a cross-coupling reaction at the 6-position followed by a reaction at the vinyl group allows for a stepwise elaboration of the molecule. Alternatively, tandem reactions where both functionalities react in a single, orchestrated sequence can lead to a significant increase in molecular complexity in a single synthetic operation.

While comprehensive studies detailing a broad scope of complex molecules derived specifically from "Quinoline, 6-bromo-2-ethenyl-" are limited in the reviewed literature, the known reactivity of its constituent functional groups provides a strong foundation for its application as a versatile precursor. The following table summarizes the potential transformations and the types of complex structures that could be accessed from this starting material, based on established synthetic methodologies for similar compounds.

| Reaction Type | Reactant(s) | Potential Product Class | Key Transformation |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 6-Aryl-2-vinylquinolines | C-C bond formation |

| Heck Reaction | Alkene, Pd catalyst, Base | 6-(Substituted vinyl)-2-vinylquinolines | C-C bond formation |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 6-Alkynyl-2-vinylquinolines | C-C bond formation |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 6-Amino-2-vinylquinolines | C-N bond formation |

| Diels-Alder Reaction | Diene | Polycyclic quinoline derivatives | [4+2] Cycloaddition |

| Epoxidation | Peroxy acid | 6-Bromo-2-(oxiran-2-yl)quinoline | Formation of an epoxide ring |

| Dihydroxylation | OsO4, NMO | 6-Bromo-2-(1,2-dihydroxyethyl)quinoline | Formation of a diol |

This interactive table illustrates the synthetic potential of "Quinoline, 6-bromo-2-ethenyl-" as a building block for generating a diverse array of complex organic molecules. The strategic combination of these and other synthetic methods can pave the way for the efficient construction of novel compounds with potential applications in various fields of chemical science.

Q & A

Q. What strategies enhance solubility and bioavailability during lead optimization?

- Methodological Answer : Introduce hydrophilic groups (e.g., carboxylates at C4) via ester hydrolysis . Nanoformulation with PEGylated liposomes improves aqueous dispersion, with size/zeta potential monitored by DLS . Prodrug approaches (e.g., phosphate esters) enhance intestinal absorption, validated via Caco-2 permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.